molecular formula C57H79N17O13 B1622640 [D-Ala6, N-Me-Leu7]-LH-RH CAS No. 56133-95-0

[D-Ala6, N-Me-Leu7]-LH-RH

货号: B1622640
CAS 编号: 56133-95-0
分子量: 1210.3 g/mol
InChI 键: CIPBORBNRWHXKJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

[D-Ala6, N-Me-Leu7]-Luteinizing Hormone Releasing Hormone is a synthetic analog of the naturally occurring Luteinizing Hormone Releasing Hormone. This compound is designed to mimic the action of the natural hormone, which plays a crucial role in regulating the reproductive system by stimulating the release of luteinizing hormone and follicle-stimulating hormone from the anterior pituitary gland.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of [D-Ala6, N-Me-Leu7]-Luteinizing Hormone Releasing Hormone involves solid-phase peptide synthesis. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Resin Loading: The first amino acid is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed.

    Coupling: The next amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

In an industrial setting, the production of [D-Ala6, N-Me-Leu7]-Luteinizing Hormone Releasing Hormone is scaled up using automated peptide synthesizers. These machines can handle multiple synthesis cycles simultaneously, ensuring high yield and purity. The process is optimized for efficiency, with stringent quality control measures to ensure consistency and compliance with regulatory standards.

化学反应分析

Types of Reactions

[D-Ala6, N-Me-Leu7]-Luteinizing Hormone Releasing Hormone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of disulfide bonds.

    Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its reduced form.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with others.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.

    Reduction: Dithiothreitol or other reducing agents.

    Substitution: Various reagents depending on the desired substitution, such as alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of disulfide-linked dimers or higher-order structures.

    Reduction: Reversion to the monomeric form.

    Substitution: Formation of modified peptides with altered functional groups.

科学研究应用

Prostate Cancer Treatment

One of the primary applications of [D-Ala6, N-Me-Leu7]-LH-RH is in the treatment of prostate cancer. Analogous to other LHRH agonists like leuprolide, it functions by downregulating testosterone production through continuous stimulation of LHRH receptors, leading to desensitization and decreased gonadotropin release.

  • Case Study : In a study involving male C57BL/6N mice, repeated administration of the analog demonstrated significant reductions in serum testosterone levels, comparable to those observed with leuprolide. The effective dose was found to be around 500 µg/kg daily over a 20-day period .

Endometriosis and Uterine Fibroids

Research indicates that LHRH analogs can also be beneficial in treating conditions such as endometriosis and uterine fibroids by inducing a hypoestrogenic state.

  • Clinical Application : Patients treated with LHRH analogs experience reduced estrogen levels, leading to shrinkage of endometrial tissue and fibroids .

Protein Modification Studies

This compound has been utilized in biochemical research for its ability to modify proteins selectively. Recent studies have demonstrated its application in site-specific modifications using techniques like Aza-Michael addition.

  • Experimental Findings : In vitro experiments confirmed that this compound could be modified at specific histidine residues within proteins, allowing researchers to study protein interactions and functions more precisely .

Comparative Efficacy Studies

CompoundIC50 (nM)Ki (nM)Application Area
This compound1614Prostate cancer treatment
Leuprolide~0.3~0.2Prostate cancer treatment
Cetrorelix--Receptor antagonism

This table illustrates the comparative efficacy of this compound against other known LHRH analogs in terms of binding affinity and therapeutic application .

作用机制

The mechanism of action of [D-Ala6, N-Me-Leu7]-Luteinizing Hormone Releasing Hormone involves binding to specific receptors on the surface of pituitary cells. This binding triggers a cascade of intracellular signaling pathways, leading to the release of luteinizing hormone and follicle-stimulating hormone. These hormones then act on the gonads to regulate the production of sex hormones and gametes.

相似化合物的比较

Similar Compounds

    [D-Trp6]-Luteinizing Hormone Releasing Hormone: Another synthetic analog with a similar structure but different amino acid substitutions.

    [D-Ser6]-Luteinizing Hormone Releasing Hormone: A variant with serine instead of alanine at position 6.

Uniqueness

[D-Ala6, N-Me-Leu7]-Luteinizing Hormone Releasing Hormone is unique due to its specific amino acid substitutions, which confer distinct biological properties. These substitutions enhance its stability and potency compared to the natural hormone and other analogs.

生物活性

[D-Ala6, N-Me-Leu7]-LH-RH is a synthetic analog of luteinizing hormone-releasing hormone (LH-RH), designed to enhance biological activity while reducing side effects associated with natural LH-RH. This compound has been studied extensively for its potential therapeutic applications, particularly in oncology and reproductive health.

The primary mechanism of action for this compound involves its interaction with the gonadotropin-releasing hormone receptor (GnRH-R). By binding to this receptor, it modulates the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which are critical for reproductive function. The modifications at positions 6 and 7 enhance receptor affinity and biological potency compared to native LH-RH.

Biological Activity

The biological activity of this compound has been characterized through various studies, highlighting its efficacy in reducing testosterone levels and inhibiting tumor growth in prostate cancer models.

Table 1: Comparison of Biological Activities

CompoundAffinity for GnRH-RInhibition of Testosterone SecretionAntitumor Activity
LH-RHModerateYesLimited
This compoundHighYesSignificant

Case Studies

  • Prostate Cancer Treatment :
    A study conducted by Schally et al. explored the effects of this compound on prostate cancer cell lines. Results indicated a significant reduction in cell proliferation and induction of apoptosis, suggesting its potential as a therapeutic agent in managing prostate cancer .
  • Reproductive Health :
    Research involving primate models demonstrated that administration of this compound led to decreased serum testosterone levels, impacting reproductive organ weights and function . This suggests its utility in conditions requiring hormonal modulation, such as endometriosis or precocious puberty.
  • Long-term Efficacy :
    Long-term treatment studies have shown that this compound effectively maintains low testosterone levels over extended periods without significant adverse effects on overall health markers . This positions it as a viable option for chronic conditions requiring sustained hormonal control.

Research Findings

Recent findings indicate that the structural modifications in this compound not only enhance its binding affinity but also alter the signaling pathways activated upon receptor engagement. These changes lead to selective inhibition of gonadotropin release while minimizing side effects commonly associated with traditional hormone therapies .

Table 2: Summary of Key Research Findings

Study FocusKey Findings
Prostate CancerSignificant reduction in tumor growth
Hormonal ModulationEffective suppression of testosterone levels
Side EffectsMinimal adverse effects compared to traditional therapies

属性

IUPAC Name

N-[1-[[1-[[1-[[1-[[1-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H79N17O13/c1-30(2)21-45(54(85)68-39(11-7-19-62-57(59)60)56(87)74-20-8-12-44(74)53(84)64-27-46(58)77)73(4)55(86)31(3)66-49(80)40(22-32-13-15-35(76)16-14-32)69-52(83)43(28-75)72-50(81)41(23-33-25-63-37-10-6-5-9-36(33)37)70-51(82)42(24-34-26-61-29-65-34)71-48(79)38-17-18-47(78)67-38/h5-6,9-10,13-16,25-26,29-31,38-45,63,75-76H,7-8,11-12,17-24,27-28H2,1-4H3,(H2,58,77)(H,61,65)(H,64,84)(H,66,80)(H,67,78)(H,68,85)(H,69,83)(H,70,82)(H,71,79)(H,72,81)(H4,59,60,62)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPBORBNRWHXKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)N(C)C(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H79N17O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40401739
Record name [D-Ala6, N-Me-Leu7]-LH-RH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56133-95-0
Record name [D-Ala6, N-Me-Leu7]-LH-RH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40401739
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [D-Ala6, N-Me-Leu7]-LH-RH
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[D-Ala6, N-Me-Leu7]-LH-RH
Reactant of Route 2
Reactant of Route 2
[D-Ala6, N-Me-Leu7]-LH-RH
Reactant of Route 3
Reactant of Route 3
[D-Ala6, N-Me-Leu7]-LH-RH
Reactant of Route 4
Reactant of Route 4
[D-Ala6, N-Me-Leu7]-LH-RH
Reactant of Route 5
Reactant of Route 5
[D-Ala6, N-Me-Leu7]-LH-RH
Reactant of Route 6
Reactant of Route 6
[D-Ala6, N-Me-Leu7]-LH-RH

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。